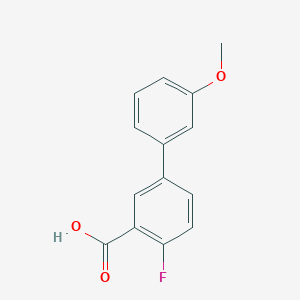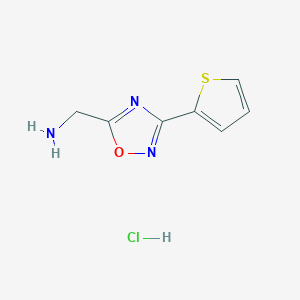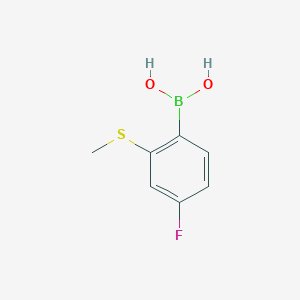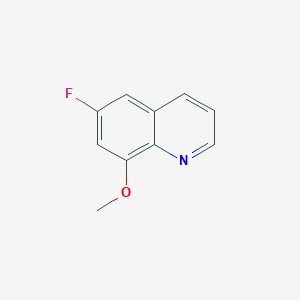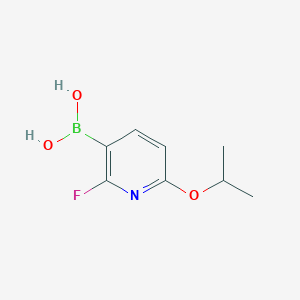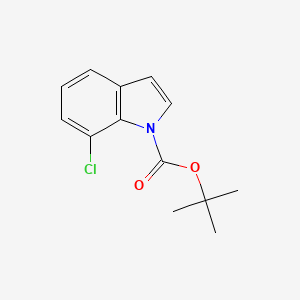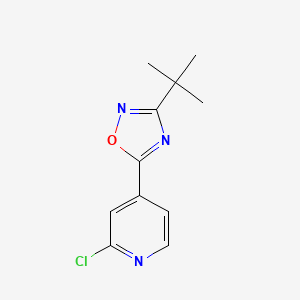
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine
説明
The compound “4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
While specific synthesis methods for “4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine” are not available, general synthesis methods for 1,2,4-oxadiazole derivatives have been reported . These methods often involve the cyclization of suitable precursors, such as carboxylic acids, amidoximes, or nitrile oxides .
科学的研究の応用
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
The peculiar structural feature of the 1,3,4-oxadiazole ring, which is closely related to 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine, demonstrates effective binding with various enzymes and receptors through weak interactions, leading to a wide range of bioactivities. Research highlights the therapeutic worth of 1,3,4-oxadiazole tailored compounds across medicinal chemistry, including anticancer, antifungal, antibacterial, and antiviral agents among others. This underscores the compound's significant development value in drug discovery and pharmaceutical research (Verma et al., 2019).
Broad Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, including the 1,3,4 variant, exhibit a broad spectrum of biological activities. These compounds have been modified to enhance drug potency against various diseases. Their pharmacological activities span antimicrobial, anticancer, anti-inflammatory, and other domains, indicating the versatility and potential of oxadiazole derivatives in developing more effective and potent drugs (Jalhan et al., 2017).
Metal-Ion Sensing Applications
1,3,4-Oxadiazole scaffolds are pivotal in the synthesis of chemosensors for metal-ion detection. Their high photoluminescent quantum yield and excellent thermal and chemical stability make them suitable for developing selective metal-ion sensors. The ability to incorporate π-conjugated groups enhances their utility in fluorescent frameworks, highlighting their application in material science and analytical chemistry (Sharma et al., 2022).
Novel Drug Development
The 1,3,4-oxadiazole core has emerged as a significant structural subunit in new drug development due to its various pharmacological properties. Compounds containing this core are explored for their potential in treating numerous diseases, offering a pathway for the creation of more efficacious and less toxic medicinal agents. This insight is crucial for guiding future research towards rational drug design and development strategies (Rana et al., 2020).
特性
IUPAC Name |
3-tert-butyl-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-11(2,3)10-14-9(16-15-10)7-4-5-13-8(12)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIBJYWBDXROGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



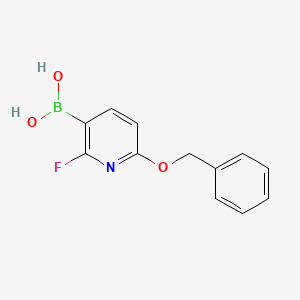

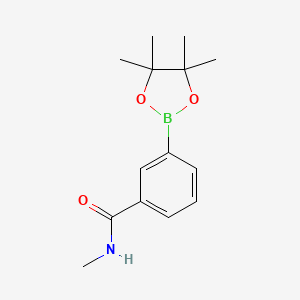
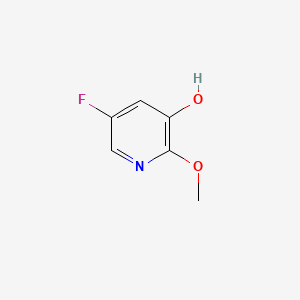

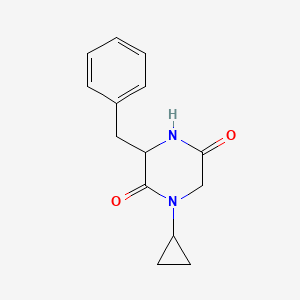
![3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1440626.png)
